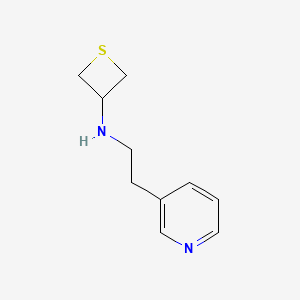

N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine

Description

Properties

Molecular Formula |

C10H14N2S |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

N-(2-pyridin-3-ylethyl)thietan-3-amine |

InChI |

InChI=1S/C10H14N2S/c1-2-9(6-11-4-1)3-5-12-10-7-13-8-10/h1-2,4,6,10,12H,3,5,7-8H2 |

InChI Key |

VAQUXNPLGPNVSV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)NCCC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine typically involves the reaction of 2-(pyridin-3-yl)ethanamine with a thietan-3-amine derivative. One common method includes the use of a coupling reagent to facilitate the formation of the desired product under mild reaction conditions. The reaction is usually carried out in a solvent such as toluene or ethyl acetate, with the addition of reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or TBHP.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the thietan-3-amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: TBHP in ethyl acetate or toluene.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

Substitution: Substituted derivatives where the thietan-3-amine group is replaced by other functional groups.

Scientific Research Applications

N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the thietan-3-amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Notable Properties |

|---|---|---|---|

| N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine | C₁₀H₁₄N₂S | Pyridine + thietane | High polarity, potential CNS activity |

| 2-(Thiophen-2-yl)ethylamine (CAS 19457-17-1) | C₁₁H₁₃NS₂ | Dual thiophene groups | Enhanced lipophilicity, π-π stacking |

| N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine | C₈H₁₅NO₂S | Dioxolane substituent | Increased solubility in polar solvents |

| Methapyrilene (CAS 91-80-5) | C₁₄H₁₇N₃S | Pyridine + thenylamine | Antihistamine activity, hepatotoxicity |

Key Observations:

- Electronic Effects : The pyridine group in the target compound introduces a basic nitrogen, enabling hydrogen bonding and protonation at physiological pH, unlike sulfur-dominated thiophene analogs (e.g., CAS 19457-17-1) .

- Substituent Impact : The ethyl linker balances flexibility and rigidity, contrasting with the rigid dioxolane group in ’s compound, which enhances solubility but reduces membrane permeability .

Physicochemical Properties

- Polarity : The pyridine-thietane combination results in moderate logP values (~1.5–2.5), favoring aqueous solubility over purely aromatic analogs like thiophene derivatives .

Pharmacological and ADMET Profiles

- Biological Activity : Pyridine-containing amines often target neurotransmitter receptors (e.g., serotonin, dopamine). The thietane moiety may confer unique binding kinetics due to its strained geometry .

- Methapyrilene (), a structural relative, is hepatotoxic, underscoring the need for careful ADMET profiling .

- Metabolism : Pyridine is metabolized via CYP450 enzymes, whereas thietane may undergo sulfoxidation or conjugation, as seen in ’s thietane-containing pyrimidine derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.